2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide
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Overview
Description
2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide is an organic compound that features both a formyl group and an iodophenyl group
Preparation Methods
The synthesis of 2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-iodoaniline with 4-formylphenol in the presence of a coupling agent to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Chemical Reactions Analysis
2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their function. The iodophenyl group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide include:
4-Formylphenyl acetate: This compound lacks the iodophenyl group and has different reactivity and applications.
N-(4-Iodophenyl)acetamide: This compound lacks the formyl group and has different chemical properties and uses.
2-(4-Formylphenoxy)acetamide: This compound lacks the iodophenyl group and has different reactivity and applications.
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(4-iodophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMYJHADSKLOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522262 |
Source
|
Record name | 2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88951-65-9 |
Source
|
Record name | 2-(4-Formylphenoxy)-N-(4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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